3-Fluoro-4-nitrobenzaldehyde oxime

Übersicht

Beschreibung

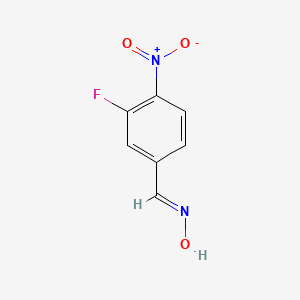

3-Fluoro-4-nitrobenzaldehyde oxime is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Fluoro-4-nitrobenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

3-Fluoro-4-nitrobenzaldehyde+Hydroxylamine Hydrochloride→3-Fluoro-4-nitrobenzaldehyde oxime

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-nitrobenzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding nitro compounds.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions at the fluorine or nitro positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of 3-fluoro-4-aminobenzaldehyde oxime.

Substitution: Formation of various substituted benzaldehyde oxime derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

3-Fluoro-4-nitrobenzaldehyde oxime serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules, which are essential in the development of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Pharmaceuticals: The compound is utilized to create active pharmaceutical ingredients (APIs) that target specific biological pathways.

- Agrochemical Development: It plays a role in synthesizing crop protection agents that enhance agricultural productivity.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structural properties make it suitable for modifications that can lead to new therapeutic agents.

Case Study:

A study investigating the use of this compound in synthesizing new anti-cancer agents demonstrated its effectiveness in modifying existing drug frameworks to improve efficacy and reduce side effects .

Material Science

The compound finds applications in material science, particularly in the formulation of advanced materials. Its chemical stability and reactivity are advantageous for developing polymers and coatings with specific properties.

Applications:

- Polymer Production: Used as a monomer or additive to enhance the properties of polymers.

- Coatings Development: Contributes to creating durable and reactive coatings for various surfaces.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material in chromatographic techniques. Its distinct chemical properties allow for accurate measurements and analyses.

Applications:

- Chromatography Standards: Used to calibrate instruments and validate methods.

- Quantification Techniques: Assists in detecting and quantifying substances in complex mixtures.

Fluorescent Probes

Due to its unique functional groups, this compound is suitable for developing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes and studying biological systems.

Research Findings:

Research has shown that fluorescent probes derived from this compound can significantly enhance the visibility of cellular structures, aiding in drug discovery and development .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Synthesis of pharmaceuticals and agrochemicals | Enables complex molecule formation |

| Medicinal Chemistry | Drug design and development | Potential for novel therapeutic agents |

| Material Science | Polymer and coating formulation | Enhances stability and reactivity |

| Analytical Chemistry | Chromatography standards | Improves measurement accuracy |

| Fluorescent Probes | Biological imaging | Enhances visualization of cellular processes |

Wirkmechanismus

The mechanism of action of 3-fluoro-4-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-4-nitrobenzaldehyde: Lacks the oxime group but shares similar reactivity at the fluorine and nitro positions.

4-Fluoro-3-nitrobenzaldehyde oxime: Isomeric compound with different substitution pattern.

Benzaldehyde oxime: Parent compound without fluorine and nitro substitutions.

Uniqueness

3-Fluoro-4-nitrobenzaldehyde oxime is unique due to the combined presence of fluorine and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can introduce additional reactivity and potential for further functionalization.

Eigenschaften

IUPAC Name |

(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZZFSIOGCFDIU-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.